1-(1H-Imidazol-1-yl)heptan-1-one
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Overview
Description
1-(1H-Imidazol-1-yl)heptan-1-one is a compound that features an imidazole ring attached to a heptanone chain. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This structure is known for its versatility and is found in many biologically active molecules. The presence of the imidazole ring in this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-Imidazol-1-yl)heptan-1-one can be synthesized through various methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method is the Wallach synthesis, which uses aniline and glyoxal in the presence of hydrochloric acid . Additionally, the compound can be prepared from the dehydrogenation of imidazolines or from alpha halo-ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-(1H-Imidazol-1-yl)heptan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)heptan-1-one can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific heptanone chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-imidazol-1-ylheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-10(13)12-8-7-11-9-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWSJEMSQVALBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10764308 |
Source
|
Record name | 1-(1H-Imidazol-1-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10764308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112497-46-8 |
Source
|
Record name | 1-(1H-Imidazol-1-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10764308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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